1-(5-Methoxy-1H-indol-2-yl)-1-propanone

Description

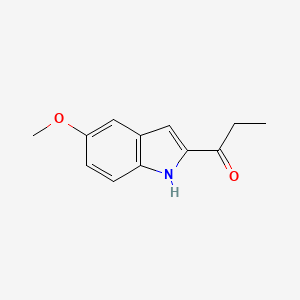

1-(5-Methoxy-1H-indol-2-yl)-1-propanone is a synthetic indole-derived compound featuring a propanone (ketone) group at the indole’s 2-position and a methoxy substituent at the 5-position of the indole ring. It is primarily studied in the context of melatonin receptor ligand development due to its structural similarity to melatonin, a hormone regulating circadian rhythms . The compound is synthesized via multi-step reactions, including condensation and cyclization processes, and serves as a critical intermediate for analytical method development to detect contaminants in melatonin preparations . Its crystal structure, resolved using X-ray crystallography, reveals a planar indole system with the propanone moiety oriented perpendicularly, influencing its receptor-binding properties .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(5-methoxy-1H-indol-2-yl)propan-1-one |

InChI |

InChI=1S/C12H13NO2/c1-3-12(14)11-7-8-6-9(15-2)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3 |

InChI Key |

YIAQKEBIRYKMRR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC2=C(N1)C=CC(=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of 1-(5-Methoxy-1H-indol-2-yl)-1-propanone and Analogues

Key Observations :

- The title compound’s indole-methoxy-propanone scaffold distinguishes it from cathinone derivatives (e.g., 3-MMC), which feature a β-keto-amphetamine structure .

- Unlike dihydrochalcones (e.g., compound 2 in ), the title compound lacks a second aromatic ring but shares methoxy groups that enhance lipophilicity and receptor affinity .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Observations :

- The title compound’s molecular weight (~215 g/mol) and moderate LogP (~2.1) suggest favorable bioavailability compared to bulkier analogues like the dihydrochalcone derivatives (e.g., compound 2 in , MW 386.4) .

Pharmacological and Functional Comparisons

- Melatonin Receptor Affinity: The title compound’s indole-propanone structure mimics melatonin’s core, enabling interactions with MT1/MT2 receptors. In contrast, cathinone derivatives (e.g., 3-MMC) target monoamine transporters (e.g., dopamine, serotonin), inducing psychoactive effects .

- Psychoactivity vs.

Key Observations :

- The title compound’s synthesis relies on indole functionalization, whereas cathinones (e.g., 3-MMC) are synthesized via reductive amination of β-keto precursors .

- X-ray crystallography () and advanced NMR techniques are critical for resolving the stereoelectronic effects of substituents in indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.